2-(Benzyloxy)-5-(trifluoromethyl)aniline
Overview
Description
“2-(Benzyloxy)-5-(trifluoromethyl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C14H12F3NO and a molecular weight of 267.25 .
Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-5-(trifluoromethyl)aniline” consists of 14 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . The exact mass is 267.087097 Da .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Benzyloxy)-5-(trifluoromethyl)aniline” are not available, similar compounds have been used in trifluoromethylarylation of alkenes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.25 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
1. Synthesis and Structural Studies
2-(Benzyloxy)-5-(trifluoromethyl)aniline and related compounds have been utilized in various synthetic and structural studies. For instance, 2-Fluoro-5-(trifluoromethyl)aniline served as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes, enabling the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021). Additionally, spectroscopic and quantum chemical electronic structure investigations of related compounds like 2-(trifluoromethyl)aniline have been conducted, offering insights into their vibrational, structural, thermodynamic, and electronic properties (Arjunan et al., 2011).
2. Catalysis and Reaction Mechanisms
Compounds similar to 2-(Benzyloxy)-5-(trifluoromethyl)aniline have been instrumental in studying catalysis and reaction mechanisms. For example, 3,5-bis(trifluoromethyl)aniline was used as a directing group in palladium-catalyzed dehydrogenative cross-coupling of benzaldehydes with arenes, leading to the formation of 9-fluorenones (Wang et al., 2019). In another study, an iridium-catalyzed ortho-C(sp2)-H amidation reaction of benzaldehydes with organic azides was developed using 3,5-di(trifluoromethyl)aniline (Mu et al., 2017).
3. Organic Synthesis and Pesticide Development
3,5-Bis-(trifluoromethyl)aniline, a compound closely related to 2-(Benzyloxy)-5-(trifluoromethyl)aniline, was used in the synthetic process of novel pesticides like Bistrifluron, demonstrating its utility in the development of potent growth-retarding agents against pests (Liu An-chan, 2015).
4. Liquid Crystal Research
In the field of liquid crystals, derivatives of similar compounds have been synthesized and studied for their liquid crystalline properties. Research on 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups revealed insights into their phase transitions, textures, and molecular properties (Miyajima et al., 1995).
Safety And Hazards
properties
IUPAC Name |
2-phenylmethoxy-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHDZWQPEGTTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350652 | |
Record name | 2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-(trifluoromethyl)aniline | |
CAS RN |
117901-14-1 | |
Record name | 2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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